molecular formula C16H15N B14120587 1H-Indole, 3-ethyl-2-phenyl- CAS No. 53475-25-5

1H-Indole, 3-ethyl-2-phenyl-

Cat. No.: B14120587
CAS No.: 53475-25-5
M. Wt: 221.30 g/mol
InChI Key: CMFLUPJEPONPRP-UHFFFAOYSA-N
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Description

3-ethyl-2-phenyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-phenyl-1H-indole can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the cyclization of 2-nitrophenylacetic acid derivatives with formaldehyde and a base .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires a strong acid catalyst and can be conducted under reflux conditions to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-ethyl-2-phenyl-1H-indole can yield corresponding indole-2-carboxylic acids, while reduction can produce indoline derivatives .

Scientific Research Applications

3-ethyl-2-phenyl-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, indole derivatives have been shown to inhibit the activity of certain kinases and proteases, which are involved in cancer progression and viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-2-phenyl-1H-indole
  • 3-phenyl-1H-indole
  • 2-phenyl-1H-indole

Uniqueness

3-ethyl-2-phenyl-1H-indole is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to other indole derivatives .

Properties

CAS No.

53475-25-5

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

3-ethyl-2-phenyl-1H-indole

InChI

InChI=1S/C16H15N/c1-2-13-14-10-6-7-11-15(14)17-16(13)12-8-4-3-5-9-12/h3-11,17H,2H2,1H3

InChI Key

CMFLUPJEPONPRP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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